molecular formula C21H22N2O2S B4806351 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate

Cat. No.: B4806351
M. Wt: 366.5 g/mol
InChI Key: XHIQJRISRHRCGZ-UHFFFAOYSA-N
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Description

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate is a complex organic compound that features a quinazoline ring system substituted with trimethyl groups and a sulfanyl linkage to an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-13-6-5-7-17(10-13)20(24)25-8-9-26-21-22-16(4)18-11-14(2)15(3)12-19(18)23-21/h5-7,10-12H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIQJRISRHRCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCSC2=NC(=C3C=C(C(=CC3=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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